molecular formula C26H26ClNO10 B13837466 9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride

9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride

Cat. No.: B13837466
M. Wt: 547.9 g/mol
InChI Key: UHLOBAUHIGEWGN-JEJZPMIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride involves multiple steps, starting from daunorubicin. The process typically includes:

    Deacetylation: Removal of acetyl groups from daunorubicin.

    Anhydro Formation: Formation of an anhydro compound by removing water molecules.

    Carboxylation: Introduction of carboxyl groups to the molecule.

Chemical Reactions Analysis

9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

    Substitution: Various substituents can be introduced to the molecule under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride is similar to that of daunorubicin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other derivatives of daunorubicin and doxorubicin, such as:

9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride is unique due to its specific structural modifications, which may impart distinct chemical and biological properties .

Properties

Molecular Formula

C26H26ClNO10

Molecular Weight

547.9 g/mol

IUPAC Name

(4S)-4-[(2R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-3,4-dihydrotetracene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C26H25NO10.ClH/c1-9-21(28)13(27)8-16(36-9)37-15-7-10(26(33)34)6-12-18(15)25(32)20-19(23(12)30)22(29)11-4-3-5-14(35-2)17(11)24(20)31;/h3-6,9,13,15-16,21,28,30,32H,7-8,27H2,1-2H3,(H,33,34);1H/t9-,13?,15-,16-,21+;/m0./s1

InChI Key

UHLOBAUHIGEWGN-JEJZPMIRSA-N

Isomeric SMILES

C[C@H]1[C@H](C(C[C@@H](O1)O[C@H]2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)O)N)O.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)O)N)O.Cl

Origin of Product

United States

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